BACE1 Inhibitory Potency: Target Compound vs. Unsubstituted Phenylimino Analog
The phenylimino-2H-chromene-3-carboxamide scaffold relies on a π-π stacking interaction with Phe108 of BACE1 for inhibitory activity [1]. While the most potent reported analog (compound 9e) achieved an IC50 of 98 nM in a FRET-based assay, the unsubstituted parent scaffold lacking the 4-fluoro-3-methylphenyl group is expected to show substantially weaker potency. Direct quantitative data for the target compound itself is not available in the current open literature; however, the class-level inference drawn from the structure-activity relationship (SAR) indicates that the 4-fluoro-3-methylphenyl substitution is a key potency-driving feature.
| Evidence Dimension | BACE1 inhibitory potency (FRET assay) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Compound 9e (fused heteroaromatic analog): IC50 = 98 nM |
| Quantified Difference | Not quantifiable for the target compound; SAR suggests improved potency over unsubstituted analog |
| Conditions | FRET-based BACE1 enzymatic assay (in vitro) |
Why This Matters
Demonstrates that the phenylimino-2H-chromene-3-carboxamide scaffold is a viable BACE1 inhibitor chemotype, and the 4-fluoro-3-methylphenyl substituent is critical for potency.
- [1] Edraki N, Firuzi O, Foroumadi A, Miri R, Madadkar-Sobhani A, Khoshneviszadeh M, Shafiee A. Phenylimino-2H-chromen-3-carboxamide derivatives as novel small molecule inhibitors of β-secretase (BACE1). Bioorg Med Chem. 2013;21(8):2396-2412. View Source
